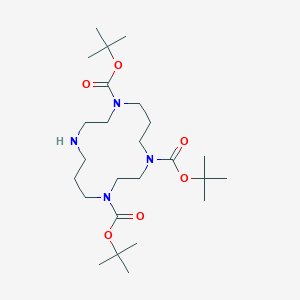

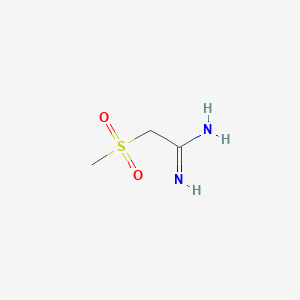

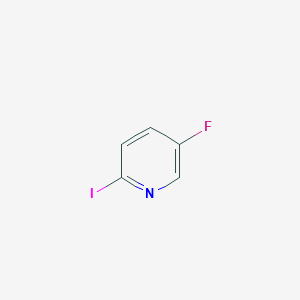

![molecular formula C31H38N6O4 B064614 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide CAS No. 190653-33-9](/img/structure/B64614.png)

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a synthetic molecule that has been explored in the context of chemical and pharmacological research. It belongs to a class of compounds known for their potential interactions with biological targets, such as receptors in the brain. Its structural complexity allows for versatile interactions and functionalities.

Synthesis Analysis

The synthesis of compounds similar to 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide often involves multi-step chemical reactions, starting from commercially available piperazines and employing techniques such as N-alkylation, amide bond formation, and radiolabeling for tracer applications in PET imaging (Kuhnast et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds features a piperazine backbone substituted with methoxyphenyl groups, which is crucial for their biological activity. Crystallography studies reveal that such compounds engage in hydrogen bonding and exhibit specific supramolecular organizations in their crystalline forms, which can affect their physical properties and solubility (Ntirampebura et al., 2008).

Chemical Reactions and Properties

The chemical reactions of these compounds can include interactions with biological targets, such as receptors in the brain, indicative of their potential as pharmacological agents. Their chemical properties, such as reactivity and stability, are influenced by the presence of the piperazine and methoxyphenyl groups, allowing for further chemical modifications to enhance selectivity and potency (Banala et al., 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are essential for the compound's application in drug formulation and delivery. Studies on similar compounds have shown that modifications in the molecular structure can significantly influence these properties, affecting their pharmacokinetic and pharmacodynamic profiles (Wells et al., 2012).

Applications De Recherche Scientifique

Therapeutic Potential in Neuropsychiatric Disorders

Research has elucidated the compound's relevance in targeting D2-like receptors, which are critical in the pharmacotherapy of neuropsychiatric disorders. Arylcycloalkylamines, including phenyl piperidines and piperazines, constitute essential pharmacophoric groups in antipsychotic agents. The arylalkyl substituents in compounds like 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, suggesting potential applications in treating conditions like schizophrenia, Parkinson's disease, depression, and anxiety (D. Sikazwe et al., 2009).

Role in DNA Interaction

The compound's structural features, particularly its piperazine rings, have also been explored for their interaction with DNA. For instance, Hoechst 33258 and its analogues, which share structural similarities with the compound , bind strongly to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This interaction underlines the potential of piperazine derivatives in the development of fluorescent DNA stains and radioprotectors, offering insights into rational drug design based on DNA sequence recognition and binding (U. Issar & R. Kakkar, 2013).

Antimycobacterial Activity

The compound's framework has been implicated in studies focusing on antimycobacterial activity, with piperazine and its analogues serving as vital building blocks in potent molecules against Mycobacterium tuberculosis. These compounds have shown efficacy against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. The detailed exploration of piperazine-based anti-TB molecules underscores their potential in addressing the need for safer, selective, and cost-effective antimycobacterial agents (P. Girase et al., 2020).

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O4/c1-23-12-13-24(32-30(38)36-18-14-34(15-19-36)26-8-4-6-10-28(26)40-2)22-25(23)33-31(39)37-20-16-35(17-21-37)27-9-5-7-11-29(27)41-3/h4-13,22H,14-21H2,1-3H3,(H,32,38)(H,33,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFZCUNXFFNDSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

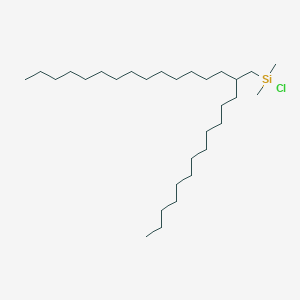

![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)